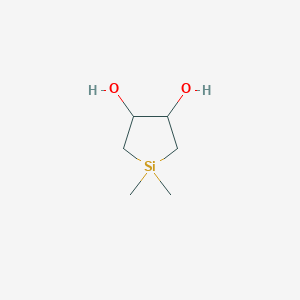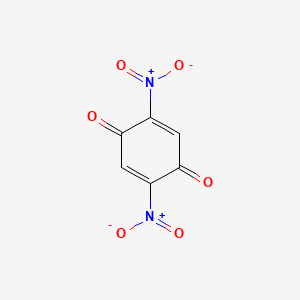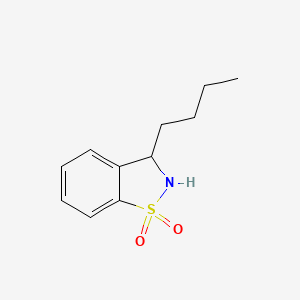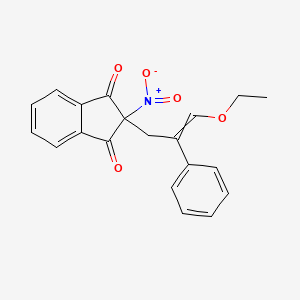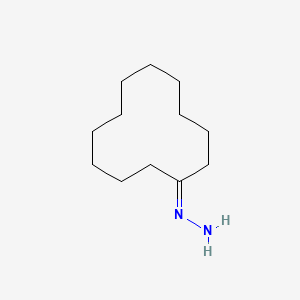![molecular formula C20H14S B14411632 2-[2-(Phenanthren-9-YL)ethenyl]thiophene CAS No. 80819-43-8](/img/structure/B14411632.png)
2-[2-(Phenanthren-9-YL)ethenyl]thiophene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[2-(Phenanthren-9-YL)ethenyl]thiophene is a chemical compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered aromatic ring containing one sulfur atom. The compound is characterized by the presence of a phenanthrene moiety attached to the thiophene ring via an ethenyl linkage. This unique structure imparts specific chemical and physical properties to the compound, making it of interest in various scientific research fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(Phenanthren-9-YL)ethenyl]thiophene typically involves the following steps:
Starting Materials: The synthesis begins with phenanthrene and thiophene as the primary starting materials.
Formation of Ethenyl Linkage: The phenanthrene is functionalized to introduce an ethenyl group. This can be achieved through a Wittig reaction, where a phosphonium ylide reacts with an aldehyde or ketone to form the ethenyl linkage.
Coupling Reaction: The functionalized phenanthrene is then coupled with thiophene using a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction. These reactions typically require a palladium catalyst, a base, and an appropriate solvent under controlled temperature and pressure conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and efficiency. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the desired product with high purity.
化学反应分析
Types of Reactions
2-[2-(Phenanthren-9-YL)ethenyl]thiophene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide. This reaction typically targets the ethenyl linkage or the thiophene ring, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions may reduce the ethenyl linkage to an ethyl group.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring, where electrophiles such as halogens or nitro groups replace hydrogen atoms. Common reagents include halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid).
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogens, nitric acid, sulfuric acid, controlled temperature.
Major Products Formed
Oxidation: Oxidized derivatives of the ethenyl linkage or thiophene ring.
Reduction: Reduced derivatives with ethyl groups.
Substitution: Halogenated or nitrated thiophene derivatives.
科学研究应用
2-[2-(Phenanthren-9-YL)ethenyl]thiophene has diverse applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: In biological research, the compound can be used as a fluorescent probe due to its aromatic nature and potential for fluorescence.
Medicine: The compound’s derivatives may exhibit pharmacological properties, making it a candidate for drug discovery and development.
Industry: In the industrial sector, the compound can be used in the development of organic semiconductors, organic light-emitting diodes (OLEDs), and other electronic materials.
作用机制
The mechanism of action of 2-[2-(Phenanthren-9-YL)ethenyl]thiophene depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The phenanthrene moiety can intercalate with DNA, affecting gene expression and cellular processes. In electronic applications, the compound’s conjugated system allows for efficient charge transport and light emission.
相似化合物的比较
Similar Compounds
2-[2-(Anthracen-9-YL)ethenyl]thiophene: Similar structure with an anthracene moiety instead of phenanthrene.
2-[2-(Naphthalen-1-YL)ethenyl]thiophene: Contains a naphthalene moiety.
2-[2-(Biphenyl-4-YL)ethenyl]thiophene: Features a biphenyl group.
Uniqueness
2-[2-(Phenanthren-9-YL)ethenyl]thiophene is unique due to the presence of the phenanthrene moiety, which imparts distinct electronic and photophysical properties. This makes it particularly valuable in applications requiring specific fluorescence characteristics or electronic behavior.
属性
CAS 编号 |
80819-43-8 |
|---|---|
分子式 |
C20H14S |
分子量 |
286.4 g/mol |
IUPAC 名称 |
2-(2-phenanthren-9-ylethenyl)thiophene |
InChI |
InChI=1S/C20H14S/c1-2-8-18-15(6-1)14-16(11-12-17-7-5-13-21-17)19-9-3-4-10-20(18)19/h1-14H |
InChI 键 |
DBMOPDZJKVGNGT-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C=C(C3=CC=CC=C23)C=CC4=CC=CS4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


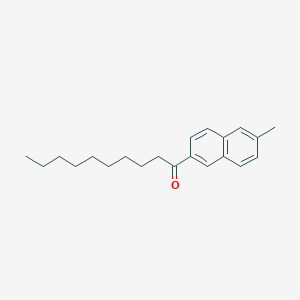

![4-[(E)-(1,3-Dioxo-1,3-diphenylpropan-2-yl)diazenyl]benzoic acid](/img/structure/B14411555.png)


![N-6-Thiabicyclo[3.2.2]non-8-en-7-ylidenehydroxylamine](/img/structure/B14411576.png)

